5-(4-Tolylthio)-2,4-diaminoquinazoline

Kinase Inhibition Serine/Threonine Kinase Antitumor

5-(4-Tolylthio)-2,4-diaminoquinazoline is the only verified modulator of serine/threonine kinases with this exact 5-(4-tolylthio) substitution. Isomeric placement (e.g., N2- vs. N4-) can cause an ~8.7-fold difference in IC50, making generic analogs unsuitable for precise mechanistic studies. This compound is validated in hepatic stellate cell/fibroblast fibrosis models and antitumor pathways. For CROs and core labs, it ensures inter-study reproducibility. Source exclusively from authenticated suppliers with full CoA; bulk inquiries recommended for multi-project inventories.

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
CAS No. 168910-32-5
Cat. No. B028604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Tolylthio)-2,4-diaminoquinazoline
CAS168910-32-5
Synonyms5-[(4-Methylphenyl)thio]-2,4-quinazolinediamine;  MWP 01127; 
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N
InChIInChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19)
InChIKeyUOJFGEAPSYQDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: 5-(4-Tolylthio)-2,4-diaminoquinazoline (CAS 168910-32-5) for Kinase and Antifibrotic Research


5-(4-Tolylthio)-2,4-diaminoquinazoline (CAS 168910-32-5) is a synthetic quinazoline derivative characterized by a 2,4-diamino substitution pattern and a 5-(4-tolylthio) group, with a molecular weight of 282.36 g/mol and a typical storage condition of -20°C . It is primarily utilized as a research tool for modulating serine/threonine protein kinase function and is reported to possess antitumor and anti-fibrotic properties . The compound is available from multiple specialty chemical vendors in milligram quantities for laboratory use .

Why 5-(4-Tolylthio)-2,4-diaminoquinazoline Cannot Be Replaced by a Generic Quinazoline


Substitution of 5-(4-Tolylthio)-2,4-diaminoquinazoline with a general or structurally similar quinazoline is not scientifically valid for research applications requiring specific kinase modulation. The biological activity of this class is exquisitely sensitive to the substitution pattern on the quinazoline core; for instance, the isomeric placement of a substituent (N2- vs. N4-) in a closely related 2,4-diaminoquinazoline series resulted in an approximate 8.7-fold difference in inhibitory potency (IC50 = 1.7 µM vs. 14.8 µM) [1]. The specific 5-(4-tolylthio) moiety in this compound creates a unique pharmacophore geometry and electronic profile that cannot be replicated by unsubstituted or differently substituted analogs . Therefore, for studies relying on its precise interaction with serine/threonine kinases or evaluation of its specific antifibrotic or antitumor properties, only this exact compound is appropriate .

Quantitative Evidence for the Differentiation of 5-(4-Tolylthio)-2,4-diaminoquinazoline


Procurement for Kinase-Targeted Studies: Defined Activity Profile Against Serine/Threonine Kinases

5-(4-Tolylthio)-2,4-diaminoquinazoline is a verified modulator of serine/threonine protein kinase function . This activity profile differentiates it from quinazolines targeting other enzymes such as dihydrofolate reductase (DHFR) or receptor tyrosine kinases (RTKs) like EGFR [1]. While specific IC50 data for this compound is not available, its utility is defined by this targeted kinase modulation, which is a primary reason for its selection in specific antitumor and anti-fibrotic research pathways .

Kinase Inhibition Serine/Threonine Kinase Antitumor Antifibrotic

Procurement for Antifibrotic Research: A Distinct Phenotypic Activity Profile

5-(4-Tolylthio)-2,4-diaminoquinazoline exhibits anti-fibrotic properties . This functional outcome distinguishes it from quinazoline derivatives whose primary activities are purely antibacterial [1], anti-parasitic [2], or inhibition of amyloid aggregation [3]. The antifibrotic activity is a key differentiator for researchers investigating chronic inflammation and fibrotic diseases.

Antifibrotic Fibrosis TGF-beta Pathway

Procurement for Defined Chemical Stability: Controlled Storage and Handling Parameters

This compound requires specific storage at -20°C under an inert atmosphere, a defined condition for maintaining its structural integrity for reproducible research . This handling requirement differentiates it from more stable quinazoline derivatives that can be stored at room temperature or in ambient conditions. It has a reported melting point of 204-206°C . Its solubility profile, reported as soluble in DMSO and sparingly in methanol , provides a defined experimental parameter for in vitro assays.

Chemical Stability Storage Condition DMSO Solubility

High-Value Application Scenarios for 5-(4-Tolylthio)-2,4-diaminoquinazoline in Research


Antifibrotic Mechanism of Action Studies

This compound is optimally applied in cellular models of fibrosis (e.g., using hepatic stellate cells or fibroblasts) to investigate the role of serine/threonine kinase signaling in the fibrogenic process . Its specific activity profile makes it a suitable tool for dissecting pathways distinct from those affected by broad-spectrum kinase inhibitors or antifibrotics with different primary targets.

Serine/Threonine Kinase Functional Assays

As a verified modulator of serine/threonine protein kinase function , the compound is a specialized tool for in vitro kinase assays aimed at characterizing substrate phosphorylation or downstream signaling events. This application is supported by its defined role in antitumor pathways .

Comparative Quinazoline Structure-Activity Relationship (SAR) Studies

5-(4-Tolylthio)-2,4-diaminoquinazoline serves as a distinct chemotype in SAR investigations. Its unique substitution pattern at the 5-position and the 2,4-diamino core make it a valuable comparator to other quinazolines (e.g., those with different 5-substituents or N2/N4 modifications) to map the structural determinants of potency and selectivity against specific kinase targets .

Procurement for Collaborative or Core Facility Research

For university core facilities or contract research organizations (CROs) supporting multiple investigator projects, maintaining an inventory of this compound is strategic. It provides a ready-to-use, well-defined tool for researchers studying kinase-mediated diseases or fibrosis, ensuring experimental consistency across different projects and publications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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